Ribosylparomamine

Description

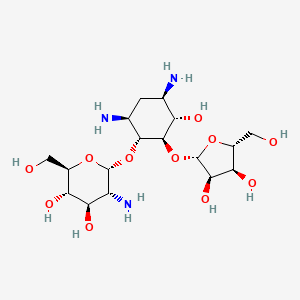

Structure

2D Structure

3D Structure

Properties

CAS No. |

55781-25-4 |

|---|---|

Molecular Formula |

C17H33N3O11 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |

InChI Key |

QTUJBJINYXOXOU-GDUAHMARSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LL BM408 LL-BM 408 LL-BM-408 LL-BM408 ribosylparomamine |

Origin of Product |

United States |

Ribosylparomamine Biosynthesis and Microbial Production

Elucidation of the Ribosylparomamine Biosynthetic Pathway

The journey from precursor molecules to the final this compound structure is a fascinating example of nature's chemical precision. Researchers have painstakingly unraveled this pathway, identifying the enzymes that catalyze each step and the genes that encode them.

Identification of Key Biosynthetic Enzymes

The biosynthesis of this compound from its precursor, paromamine (B1213074), is a two-step enzymatic process. vulcanchem.com The primary enzymes involved are a phosphoribosyltransferase and a phosphatase. vulcanchem.com

The initial and rate-limiting step is catalyzed by neamine (B104775) phosphoribosyltransferase , an enzyme that facilitates the transfer of a ribosyl group from a donor molecule to paromamine. vulcanchem.comnih.gov This reaction results in the formation of a phosphorylated intermediate.

Following the ribosylation step, a phosphatase enzyme comes into play. vulcanchem.com Its role is to remove the phosphate (B84403) group from the intermediate, yielding the final product, this compound. vulcanchem.com

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| Neamine phosphoribosyltransferase | Transfers a ribosyl group to paromamine. vulcanchem.com |

| Phosphatase | Removes the phosphate group from the intermediate. vulcanchem.com |

Characterization of Biosynthetic Genes

The genetic blueprints for these essential enzymes are housed within biosynthetic gene clusters (BGCs) in antibiotic-producing bacteria, most notably in species of Streptomyces. vulcanchem.comnih.gov The characterization of these genes has been pivotal in understanding and manipulating the production of this compound and its downstream antibiotic derivatives. kegg.jpgenome.jp

In Streptomyces ribosidificus, the producer of ribostamycin (B1201364), the gene cluster responsible for this compound biosynthesis contains the genes btrL and btrP. vulcanchem.com The btrL gene encodes the neamine phosphoribosyltransferase, while the btrP gene codes for the phosphatase. vulcanchem.com The presence of this conserved gene cluster in various aminoglycoside-producing actinomycetes underscores its fundamental role in this biosynthetic pathway. vulcanchem.com

Similarly, studies on Streptomyces kanamyceticus, the producer of kanamycin (B1662678), have identified homologous genes essential for the synthesis of related aminoglycosides. kegg.jpgenome.jp The investigation of these gene clusters not only confirms the biosynthetic pathway but also opens avenues for heterologous expression and pathway engineering to produce novel antibiotic structures. genome.jpnih.gov

Table 2: Biosynthetic Genes for this compound

| Gene | Encoded Enzyme | Organism |

|---|---|---|

| btrL | Neamine phosphoribosyltransferase | Streptomyces ribosidificus vulcanchem.com |

| btrP | Phosphatase | Streptomyces ribosidificus vulcanchem.com |

Precursor Incorporation and Pathway Intermediates

The biosynthesis of this compound begins with the precursor molecule paromamine . vulcanchem.com The pathway then proceeds through a distinct intermediate before arriving at the final product.

The first key step involves the incorporation of a ribose unit. The donor molecule for this ribosylation is 5-phospho-α-D-ribose 1-diphosphate (PRPP) . vulcanchem.com The enzyme neamine phosphoribosyltransferase (encoded by btrL) catalyzes the transfer of the ribosyl phosphate moiety from PRPP to the 5-hydroxyl group of the paromamine core. vulcanchem.com This reaction forms the intermediate, 5''-phosphothis compound . vulcanchem.com

In the final step, the phosphatase enzyme (encoded by btrP) hydrolyzes the phosphate group from 5''-phosphothis compound, yielding This compound . vulcanchem.com This dephosphorylation step is crucial for the subsequent glycosylation reactions that lead to the formation of more complex aminoglycosides like ribostamycin.

This pathway highlights an efficient strategy employed by microorganisms, utilizing a common precursor and a short series of enzymatic modifications to generate a key building block for a diverse family of antibiotics. unido.org

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is a tightly controlled process within the cell, ensuring that these often energetically expensive molecules are synthesized at the appropriate time and in the correct amounts. nih.gov This regulation occurs at multiple levels, from the transcription of biosynthetic genes to post-transcriptional and translational controls. wikipedia.orgslideshare.net

Transcriptional Control Mechanisms

The expression of the this compound biosynthetic genes is primarily regulated at the transcriptional level. pressbooks.pub This control is often orchestrated by pathway-specific regulatory proteins, which are themselves encoded within the biosynthetic gene cluster. These regulators can act as activators or repressors, responding to various intracellular and environmental signals. wikipedia.org

In many antibiotic-producing Streptomyces species, the expression of secondary metabolite gene clusters is under the control of global regulators that respond to nutritional cues and developmental signals. nih.gov For instance, the onset of antibiotic production is often triggered during the stationary phase of growth, a response mediated by complex signaling cascades. nih.gov

Post-Transcriptional and Translational Regulation

Beyond the initial act of transcription, the regulation of gene expression continues at the post-transcriptional and translational levels. nih.govlibretexts.org These mechanisms provide a finer layer of control, allowing for rapid adjustments to the levels of biosynthetic enzymes in response to changing cellular needs. nih.govnih.gov

Post-transcriptional regulation can involve the processing and stability of the messenger RNA (mRNA) transcripts. libretexts.orgmdpi.com For example, the lifespan of the mRNA molecules encoding the biosynthetic enzymes can be modulated, thereby controlling the amount of protein that is synthesized. pressbooks.pubnih.gov RNA-binding proteins and small non-coding RNAs can play a crucial role in this process by influencing mRNA stability and translation efficiency. nih.govmdpi.com

Translational regulation directly controls the rate at which the mRNA is translated into protein. nih.gov This can be achieved through feedback inhibition, where the final product or an intermediate of the biosynthetic pathway binds to the mRNA or a regulatory protein to inhibit further translation. nih.gov While specific examples of post-transcriptional and translational regulation for this compound biosynthesis are not yet fully elucidated, these mechanisms are known to be widespread in the control of secondary metabolite production in bacteria. nih.govmdpi.com

Regulatory Networks and Metabolite Sensing

The production of antibiotics in Streptomyces is often controlled by complex and interconnected regulatory systems that translate environmental and cellular signals into specific responses. researchgate.net These systems include global regulators which can affect the expression of multiple secondary metabolite gene clusters. google.com For instance, pleiotropic regulators such as AdpA, DasR, and two-component systems (TCSs) like PhoP/PhoR play a significant role. Current time information in Meløy, NO. The DasR regulator, in particular, is known to repress antibiotic production in response to the availability of N-acetylglucosamine, linking primary metabolism to secondary metabolite biosynthesis. researchgate.net The expression of pathway-specific activators is often under the control of these global regulatory networks. google.com

Within the biosynthetic gene clusters for neomycin-type aminoglycosides, which include the ribostamycin (rib) cluster, a specific three-component sensor-response regulator system has been identified. nih.gov This system, comprising conserved proteins from the G/H/I-sets, is thought to be involved in the cluster-specific regulation of the biosynthetic genes. nih.gov The genes for the enzymes directly responsible for this compound synthesis, neamine phosphoribosyltransferase (BtrL) and phosphatase (BtrP), are located in the btr gene cluster in Streptomyces ribosidificus, indicating a conserved genetic basis for this part of the pathway. jst.go.jp

Metabolite sensing is another critical layer of regulation. Microorganisms have evolved mechanisms to detect the presence of specific small molecules, including their own antibiotic products, and modulate gene expression accordingly. researchgate.net In the context of aminoglycosides, this is often achieved through riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule, leading to a change in the mRNA's conformation. researchgate.net This structural change can then affect either transcription or translation, thereby controlling the expression of the associated genes. For some aminoglycoside resistance genes, a riboswitch in the leader RNA senses the antibiotic's presence. researchgate.netnih.gov In the absence of the aminoglycoside, the ribosome-binding site is hidden, preventing translation. researchgate.net When the aminoglycoside binds to the riboswitch, the mRNA structure shifts, exposing the ribosome-binding site and allowing the synthesis of resistance proteins. researchgate.net This mechanism allows the cell to produce resistance enzymes only when the antibiotic is present, preventing unnecessary protein synthesis. While primarily studied in the context of resistance, such sensing mechanisms are indicative of the sophisticated ways bacteria manage the production and effects of potent bioactive molecules like aminoglycosides.

Strategies for Microbial Production Optimization of this compound

To meet the demand for aminoglycoside antibiotics, significant research has focused on optimizing the microbial production of key intermediates like this compound and its derivatives. Strategies primarily involve the genetic engineering of producing strains and the meticulous optimization of fermentation process parameters.

Genetic engineering and synthetic biology offer powerful tools to enhance the production yield of desired secondary metabolites. dtu.dkjmb.or.kr These approaches can overcome bottlenecks in biosynthetic pathways and redirect cellular resources toward the target compound.

One effective strategy is the heterologous expression of the entire biosynthetic gene cluster in a well-characterized and robust host. The complete gene cluster for ribostamycin from Streptomyces ribosidificus has been successfully expressed in Streptomyces lividans TK24, a non-aminoglycoside producer. nih.gov This demonstrated that a heterologous host could indeed produce the antibiotic, opening avenues for production in more easily manipulated or faster-growing strains. nih.gov Further research has even shown the potential for producing ribostamycin derivatives in engineered Escherichia coli, highlighting the possibility of using prokaryotic hosts beyond Streptomyces. medkoo.com

| Strategy | Description | Organism(s) | Example/Outcome | Reference |

|---|---|---|---|---|

| Heterologous Expression | Transferring the entire biosynthetic gene cluster into a different host organism. | Streptomyces lividans, Escherichia coli | The ribostamycin gene cluster from S. ribosidificus was expressed in S. lividans, resulting in ribostamycin production. | nih.gov |

| Gene Amplification | Increasing the copy number of specific genes, such as those for resistance or biosynthesis. | Streptomyces kanamyceticus, Streptomyces fradiae | Amplification of an aminoglycoside acetyltransferase gene led to substantially increased production of kanamycin and neomycin. | jst.go.jp |

| Combinatorial Biosynthesis | Expressing genes from different pathways in an engineered host to create novel derivatives. | Escherichia coli | Expression of ribostamycin biosynthesis genes in an engineered paromamine-producing E. coli led to ribostamycin derivatives. | researchgate.net |

Optimizing the conditions under which microbial strains are cultivated is crucial for maximizing the yield and productivity of secondary metabolites. mdpi.com For Streptomyces fermentations, key parameters include the composition of the culture medium, pH, temperature, aeration, and agitation.

The choice of carbon and nitrogen sources significantly influences both microbial growth and antibiotic production. For various Streptomyces species, glucose and starch are commonly evaluated as primary carbon sources. nih.gov In one study on Streptomyces yanglinensis, 3% starch was found to be more efficient than glucose for producing antifungal substances. nih.gov The optimization of media components using response surface methodology (RSM) has proven effective in significantly enhancing metabolite production. nih.govnih.gov For instance, optimizing glucose and calcium chloride concentrations for a Streptomyces strain resulted in a 12.33% increase in antibacterial activity. nih.govplos.org

Physical parameters must also be carefully controlled. The optimal pH for antibiotic production in Streptomyces is often near neutral, with a pH of 6.5 being optimal for S. yanglinensis. frontiersin.org Temperature is another critical factor; a study on S. yanglinensis identified 28°C as the ideal temperature for fermentation. nih.gov Dissolved oxygen (DO) is vital as the biosynthesis of most antibiotics is an aerobic process. nih.gov A minimum DO concentration of around 20% saturation was required for high growth and activity in S. yanglinensis. nih.gov This is controlled by adjusting aeration and agitation rates. However, excessive agitation can cause high shear stress, which can damage the filamentous mycelia of Streptomyces and negatively impact production. nih.govnih.gov An optimal agitation of 200 rpm and an aeration rate of 0.75 vvm (volume of air per volume of medium per minute) were found to be effective for S. yanglinensis in a 5 L fermenter. nih.gov

The following table presents typical ranges and optimal values for key fermentation parameters for Streptomyces species, which are relevant for the production of this compound-derived antibiotics.

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Temperature | 28-30°C | Affects enzyme activity and microbial growth rate. | nih.govplos.org |

| pH | 6.5-7.0 | Influences nutrient uptake and enzyme stability. Optimal pH is often near neutral. | nih.govfrontiersin.org |

| Carbon Source | Starch, Glucose | Primary energy and carbon source for growth and biosynthesis. | nih.gov |

| Agitation Speed | 150-250 rpm | Ensures mixing and nutrient distribution, but high shear can damage mycelia. | nih.gov |

| Aeration Rate | 0.5-1.0 vvm | Provides dissolved oxygen essential for aerobic biosynthesis. | nih.gov |

| Dissolved Oxygen (DO) | >20% saturation | Crucial for the synthesis of bioactive compounds. | nih.gov |

Translating a successful lab-scale fermentation process to an industrial scale presents significant challenges. The hydrodynamic conditions in large bioreactors are different from those in small shake flasks, and these differences can profoundly impact the physiology and productivity of filamentous bacteria like Streptomyces. researchgate.netnih.gov

One of the primary challenges is managing hydromechanical stress. The agitation required to ensure homogeneity and adequate oxygen transfer in a large-volume bioreactor can create powerful shear forces. nih.gov These forces can affect the morphology of Streptomyces, leading to smaller, more fragmented mycelia, which can alter production characteristics. researchgate.net The power dissipated by impellers, especially in gassed conditions, varies throughout the vessel, creating zones of high and low stress that the microorganisms experience. researchgate.net

Maintaining sufficient oxygen transfer is another critical factor. As the volume of the fermenter increases, ensuring that all cells have access to enough oxygen becomes more difficult. nih.gov The aeration rate and agitation speed must be carefully balanced to maintain the desired dissolved oxygen level without causing excessive shear stress. nih.gov Studies on scaling up Streptomyces fermentations from 5 L to 15 L and 30 L have shown that maintaining optimized parameters like agitation speed (200 rpm) and aeration rate (0.75 vvm) can lead to consistent results, although some variation is expected. nih.gov

Furthermore, the complexity of the fermentation broth, which becomes highly viscous due to filamentous growth, complicates mixing and mass transfer. researchgate.net The use of continuous or fed-batch fermentation strategies, where nutrients are added incrementally, can help control growth and maintain optimal production conditions over a longer period. engineering.org.cn The successful scale-up of antibiotic production requires a deep understanding of the interplay between the microorganism's physiology and the bioreactor's hydrodynamic environment. researchgate.netnih.gov

Synthetic Strategies for Ribosylparomamine and Its Analogues

Total Synthesis Approaches to Ribosylparomamine

The total synthesis of complex natural products like this compound is a significant undertaking that drives the development of new synthetic methods and strategies. epfl.chscripps.edu These endeavors provide a platform to test the limits of current chemical technology and often lead to innovative solutions for constructing complex molecular frameworks. scripps.edu

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.comdeanfrancispress.com For this compound, the key retrosynthetic disconnections would logically occur at the glycosidic linkages, which are the bonds connecting the three main components: the 2-deoxystreptamine (B1221613) (2-DOS) core, the amino-glucose moiety, and the ribose unit. ontosight.ai

This disconnection approach breaks down the complex target into three more manageable building blocks, or synthons. numberanalytics.comdeanfrancispress.com The primary challenge then becomes the stereocontrolled formation of these glycosidic bonds in the forward synthesis, ensuring the correct anomeric configuration (α for the glucosamine (B1671600) and β for the ribose) and the specific attachment points on the 2-DOS core. ontosight.ai

A typical retrosynthetic plan for this compound might look like this:

| Target Molecule | Key Disconnections | Precursors/Synthons |

| This compound | Glycosidic bonds | 2-Deoxystreptamine derivative, Protected aminosugar donor, Protected ribofuranosyl donor |

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules like this compound. wiley.comnumberanalytics.com Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial as different stereoisomers can have vastly different biological activities. wiley.com

In the context of this compound synthesis, key stereoselective methodologies include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction. numberanalytics.com For instance, asymmetric hydrogenation or amination could be employed in the synthesis of the chiral 2-deoxystreptamine core or the aminosugar component. numberanalytics.comnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or amino acids, to construct the chiral building blocks. The inherent stereochemistry of the starting material is carried through the synthetic sequence.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in glycosylation reactions, where the stereochemistry of the glycosyl donor and acceptor can direct the formation of the desired anomeric linkage.

Enzyme-Catalyzed Reactions: Biocatalysts like enzymes can offer unparalleled stereoselectivity under mild reaction conditions. numberanalytics.com

For example, the stereoselective dihydroxylation of an allylic intermediate could be used to install specific hydroxyl groups with the correct orientation. nih.gov

Advanced Synthetic Transformations in this compound Construction

The construction of a complex molecule like this compound necessitates the use of advanced and efficient chemical reactions. numberanalytics.com Some key transformations that would be instrumental in its total synthesis include:

Glycosylation Reactions: The formation of the glycosidic bonds is the cornerstone of the synthesis. Modern glycosylation methods, often employing glycosyl donors with specific leaving groups and promoted by various activators, are crucial for achieving high yields and stereoselectivity. The choice of protecting groups on the sugar moieties is also critical to direct the reactivity and prevent unwanted side reactions.

Protecting Group Manipulations: The numerous hydroxyl and amino groups in this compound require a sophisticated strategy of protection and deprotection. Orthogonal protecting groups, which can be removed under different specific conditions, are essential to selectively unmask functional groups for subsequent reactions.

Carbon-Nitrogen Bond Formation: The introduction of the amino groups on the 2-deoxystreptamine and the sugar ring is a key step. This can be achieved through various methods, including reductive amination, nucleophilic substitution with nitrogen nucleophiles, or the reduction of azides.

Divergent and Convergent Synthesis Strategies for this compound Analogues

While total synthesis validates the structure of a natural product, the ability to generate analogues is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. Divergent and convergent synthetic strategies are powerful approaches for creating libraries of related compounds. wikipedia.orgwikipedia.org

Scaffold Modification and Derivatization Approaches

A common strategy for generating analogues is to modify a common scaffold or intermediate. nih.govnih.gov In a divergent synthesis, a central core structure is synthesized and then treated with a variety of reagents to create a diverse set of final products. wikipedia.org

For this compound analogues, this could involve:

Modification of the 2-Deoxystreptamine Core: Introducing different substituents on the 2-DOS ring to probe their effect on ribosomal binding and antibacterial activity.

Derivatization of the Sugar Moieties: Altering the functional groups on the aminosugar or the ribose unit. This could include changing the stereochemistry of hydroxyl groups, replacing them with other functionalities, or attaching different substituents.

Varying the Glycosylation Pattern: Connecting the sugar units to different positions on the 2-DOS core to understand the importance of the natural linkage pattern.

A convergent synthesis, on the other hand, involves the independent synthesis of different fragments that are then combined in the final steps. wikipedia.orgresearchgate.net This approach is efficient because it allows for the parallel synthesis of various building blocks, which can then be mixed and matched to rapidly generate a library of analogues. wikipedia.org For instance, different sugar derivatives and modified 2-DOS cores could be synthesized separately and then coupled in various combinations. researchgate.net

| Synthetic Strategy | Description | Application to this compound Analogues |

| Divergent Synthesis | A common intermediate is elaborated into a variety of final products. wikipedia.org | A synthesized this compound core could be subjected to various final-step modifications. |

| Convergent Synthesis | Fragments are synthesized independently and then coupled. wikipedia.org | Different sugar and aminocyclitol fragments can be synthesized in parallel and combined to create diverse analogues. researchgate.net |

Biology-Oriented and Diversity-Oriented Synthesis for this compound Derivatives

Biology-Oriented Synthesis (BIOS) focuses on creating compound libraries based on scaffolds that are known to be biologically active. nih.govnih.gov The rationale is that such "privileged scaffolds" are more likely to interact with biological targets. brandon-russell.com For this compound, a BIOS approach would involve using the aminoglycoside scaffold as a starting point and systematically modifying it to explore biologically relevant chemical space. nih.govnih.gov

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules to explore a wider range of chemical space, increasing the chances of discovering novel biological activities. scispace.commdpi.comcam.ac.uk A DOS strategy for this compound derivatives might involve using a common starting material and, through a series of branching reaction pathways, creating a library of compounds with diverse skeletons and stereochemistry. cureffi.orgbeilstein-journals.org This approach is less focused on mimicking the natural product and more on generating novel molecular architectures. scispace.commdpi.com

Both BIOS and DOS are powerful tools in chemical biology and drug discovery, providing access to novel compounds that can be screened for desired biological properties. brandon-russell.commdpi.com

Chemoenzymatic Synthesis for this compound Analogues

Chemoenzymatic synthesis provides a powerful strategy for generating analogues of this compound by combining the selectivity of enzymes with the versatility of chemical reactions. This approach circumvents the need for complex protecting group strategies often required in traditional chemical synthesis of aminoglycosides. rsc.orgucl.ac.uk Research in this area has focused on utilizing various enzymes to modify the core structures of aminoglycosides, including paromamine (B1213074), to create novel derivatives.

A prominent chemoenzymatic strategy involves the regioselective modification of the C-6' position of aminoglycoside scaffolds. This is often achieved in a two-step process where a transaminase enzyme first deaminates the 6'-amino group to generate a C-6' aldehyde. This reactive intermediate can then undergo subsequent chemical modifications, such as reductive amination, to introduce a variety of substituents at this position. rsc.orgucl.ac.uk For instance, the transaminase GenB4 has been successfully used to deaminate gentamicin (B1671437) C1a, creating an aldehyde that was subsequently converted into eleven novel 6'-gentamicin C1a analogues with varying degrees of conversion (13–90%). rsc.org This method is applicable to both pseudodisaccharide and pseudotrisaccharide aminoglycosides. rsc.org

Another key chemoenzymatic method involves the use of aminoglycoside acetyltransferases (AACs). These enzymes, which are often involved in bacterial resistance, can be repurposed for synthetic applications. By utilizing unnatural acyl-coenzyme A analogues as substrates, AACs can catalyze the transfer of novel acyl groups to the amino functions of aminoglycosides, leading to a diverse range of N-acylated analogues. capes.gov.br The enzymes AAC(6')-APH(2'') and AAC(3)-IV have demonstrated broad substrate promiscuity, accepting various aminoglycosides and acyl-coenzyme A derivatives, enabling the generation of both homo- and hetero-di-N-acylated products. capes.gov.br

Glycosyltransferases (GTs) also play a crucial role in the chemoenzymatic synthesis of aminoglycoside analogues. The substrate-flexible glycosyltransferase KanM2, for example, has been used to synthesize novel pseudo-trisaccharide analogues. The process starts with the acid hydrolysis of commercially available aminoglycosides to yield pseudodisaccharides, which then serve as acceptor substrates for KanM2 in an enzymatic glycosylation reaction. nih.gov This approach has led to the creation of five new pseudo-trisaccharide analogues, including a kanamycin (B1662678) C derivative (6'-methyl-3''-deamino-3''-hydroxykanamycin C), which was identified as a promising candidate for further study. nih.gov

Similarly, trehalose (B1683222) synthase (TreT) has been employed in the efficient, two-step chemoenzymatic synthesis of trehalosamine, an aminoglycoside antibiotic. This method utilizes the enzyme's ability to catalyze glycosylation, demonstrating the potential of synthases in constructing the core disaccharide structure of such molecules. nih.gov

These examples highlight the modularity and efficiency of chemoenzymatic strategies in generating libraries of this compound analogues for further investigation.

Table 1: Examples of Chemoenzymatic Synthesis of Aminoglycoside Analogues

| Enzyme(s) | Starting Material(s) | Product Type | Key Findings | Reference(s) |

| Transaminase (e.g., GenB4) & Reductive Amination | Gentamicin C1a | 6'-modified analogues | Generated 11 novel 6'-gentamicin C1a analogues. | rsc.org |

| Aminoglycoside Acetyltransferases (AACs) | Various aminoglycosides & unnatural acyl-CoA | N-acylated analogues | Demonstrated broad substrate promiscuity for both enzyme and acyl-CoA. | capes.gov.br |

| Glycosyltransferase (KanM2) | Hydrolyzed commercial aminoglycosides | Pseudo-trisaccharide analogues | Synthesized five novel analogues and evaluated their biological activities. | nih.gov |

| Trehalose Synthase (TreT) | Glucose, UDP-GlcNAc | Trehalosamine | Developed a 2-step chemoenzymatic synthesis for an aminoglycoside antibiotic. | nih.gov |

Biosynthesis-Inspired Chemical Synthesis of this compound

The chemical synthesis of complex natural products like this compound can be significantly informed and guided by an understanding of their natural biosynthetic pathways. The biosynthesis of 2-deoxystreptamine (2-DOS)-containing aminoglycosides, a class to which this compound belongs, involves a series of enzymatic steps that construct and modify the core scaffold. researchgate.netpsu.edu Paromamine itself is a key pseudodisaccharide intermediate in the biosynthesis of major aminoglycosides such as kanamycin and gentamicin. biorxiv.org

The biosynthetic journey to paromamine begins with D-glucose-6-phosphate (Glc-6-P) and proceeds through the formation of the central 2-DOS ring. researchgate.netbiorxiv.org This shared pathway provides a blueprint for synthetic chemists. For instance, the enzymatic steps leading from the 2-DOS scaffold to paromamine and subsequently to more complex structures like gentamicin A2 have been identified. researchgate.netresearchgate.net This knowledge allows for a retrosynthetic analysis that mirrors nature's approach, targeting key intermediates like paromamine.

Key enzymatic modifications in these pathways offer inspiration for synthetic transformations. For example, the enzyme paromamine 6'-oxidase (encoded by genes such as kanI, btrQ, or neoG) is responsible for the oxidation of the 6'-hydroxyl group of paromamine. qmul.ac.uk This oxidation is a prelude to a subsequent transamination step that installs the 6'-amino group found in kanamycin. qmul.ac.uk This two-step biological process can inspire a chemical equivalent, where a selective oxidation of the 6'-hydroxyl is followed by a reductive amination to achieve the same transformation.

Furthermore, the C3'-deoxygenation of paromamine is a critical step in the biosynthesis of apramycin, an antibiotic resistant to modification by 3'-phosphotransferases. This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme, AprD4, and an NADPH-dependent reductase, AprD3. researchgate.net AprD4 dehydrates paromamine, and AprD3 reduces the resulting intermediate to yield lividamine (3'-deoxyparomamine). researchgate.net Understanding this radical-based enzymatic mechanism can inspire the development of novel chemical methods for selective deoxygenation at the C3' position, a challenging feat in traditional carbohydrate chemistry.

The elucidation of the gentamicin biosynthetic gene cluster has revealed the roles of specific enzymes in tailoring the paromamine core. The methyltransferase GenK, for instance, is crucial for directing the pathway towards the production of the gentamicin C complex. researchgate.net Other enzymes like GenP (a phosphotransferase) and the PLP-dependent enzymes GenB3 and GenB4 are involved in a dideoxygenation process. researchgate.net These findings highlight specific enzymatic functions that can be mimicked by chemical reagents to achieve similar structural modifications on a synthetic paromamine scaffold. By dissecting these biological pathways, chemists can devise more efficient and rational synthetic routes to this compound and its derivatives, leveraging nature's solutions to complex chemical problems.

Table 2: Key Biosynthetic Enzymes and Their Potential Inspiration for Chemical Synthesis

| Enzyme | Function in Biosynthesis | Potential Synthetic Mimicry | Reference(s) |

| Paromamine 6'-oxidase (e.g., KanI) | Oxidation of 6'-hydroxyl on paromamine | Selective chemical oxidation (e.g., using TEMPO) | qmul.ac.uk |

| Neamine (B104775) transaminase | Amination at the 6'-position | Reductive amination of a 6'-oxo intermediate | qmul.ac.uk |

| AprD4 (Radical SAM enzyme) & AprD3 (Reductase) | C3'-deoxygenation of paromamine | Radical-based deoxygenation reactions (e.g., Barton-McCombie deoxygenation) | researchgate.net |

| GenK (Methyltransferase) | Methylation of the garamine (B8066852) moiety | Regioselective chemical methylation | researchgate.net |

Molecular Mechanisms of Ribosylparomamine Action

Ribosomal Binding and Inhibition of Protein Synthesis

Ribosylparomamine belongs to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis by binding to the ribosome. microbenotes.com These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination. libretexts.orgwikipedia.org The primary mechanism of action for this compound involves its high-affinity binding to the ribosomal RNA (rRNA), which forms the structural and catalytic core of the ribosome. microbenotes.com This binding event is a crucial first step that triggers a cascade of downstream effects, ultimately halting the production of essential proteins for bacterial survival.

The primary target of this compound within the ribosome is the 16S rRNA, a key component of the small ribosomal subunit (30S). nih.gov Specifically, it binds to the A-site of the 16S rRNA. microbenotes.com The A-site is a critical region responsible for decoding the messenger RNA (mRNA) and selecting the correct aminoacyl-tRNA during protein synthesis.

The interaction between this compound and the A-site is characterized by specific molecular contacts. For instance, the antibiotic paromomycin (B158545), a closely related aminoglycoside, is known to bind to the A-site of rRNA. microbenotes.com This binding can induce conformational changes in the rRNA, such as the flipping out of conserved nucleotide bases like A1492 and A1493. researchgate.net These structural alterations are crucial for the drug's inhibitory effect. The binding of aminoglycosides is typically characterized by their polycationic nature, which facilitates a high binding affinity for the negatively charged nucleic acids of the rRNA. microbenotes.com

The specificity of this interaction is vital for the drug's function. The binding pocket for this compound and other aminoglycosides is highly conserved across many bacterial species, contributing to their broad-spectrum activity. The interaction is not with the phosphate (B84403) backbone but rather with the nucleic acid bases, subject to electronic and steric constraints. microbenotes.com

The structural changes induced by this compound in the 30S subunit can interfere with the intricate network of interactions required for stable subunit association. The stability of the ribosome is also dependent on factors like magnesium ion concentration, which plays a role in neutralizing the charge of the rRNA backbone and stabilizing the ribosome's tertiary structure. mdpi.com By altering the conformation of the 16S rRNA, this compound can indirectly affect the stability of the entire ribosomal complex. This disruption of the ribosomal structure can lead to a non-functional ribosome, thereby inhibiting protein synthesis.

The process of protein synthesis is a highly regulated three-stage process involving initiation, elongation, and termination. researchgate.net this compound's interference with the ribosome can disrupt all three phases.

Initiation: This is often the rate-limiting step in protein synthesis and involves the assembly of the ribosomal subunits, mRNA, and initiator tRNA. lidsen.comnih.gov While some antibiotics, like linezolid, specifically target this stage, the structural distortions caused by this compound in the 30S subunit can also hinder the proper formation of the initiation complex. microbenotes.comlibretexts.org

Elongation: This is a cyclical process where amino acids are added to the growing polypeptide chain. researchgate.net It is a primary target for many protein synthesis inhibitors. libretexts.org this compound's binding to the A-site directly obstructs the binding of aminoacyl-tRNA, a crucial step in elongation. basicmedicalkey.com This blockage prevents the addition of new amino acids to the polypeptide chain, effectively halting protein synthesis. microbenotes.com Furthermore, some antibiotics can inhibit the translocation step of elongation, where the ribosome moves along the mRNA. wikipedia.org

The table below summarizes the effects of various protein synthesis inhibitors on the different stages of translation.

| Stage of Translation | Inhibitor Examples | Mechanism of Inhibition |

| Initiation | Linezolid | Prevents the formation of the initiation complex. libretexts.org |

| Elongation | Tetracyclines, Chloramphenicol, Macrolides | Block the A-site, inhibit peptidyl transferase, or inhibit translocation. libretexts.orgbasicmedicalkey.com |

| Termination | Streptogramins | Cause premature release of the peptide chain. libretexts.org |

Modulation of Ribosomal Decoding and Fidelity

Beyond simply inhibiting protein synthesis, this compound also affects the accuracy of the process, a property known as ribosomal fidelity. The ribosome has evolved to translate the genetic code with a high degree of accuracy, ensuring that the correct proteins are produced. aps.org this compound's interaction with the A-site disrupts the mechanisms that ensure this fidelity.

The accuracy of protein synthesis relies on the precise recognition of the mRNA codon by the corresponding anticodon of the tRNA molecule. nih.gov This interaction occurs within the A-site of the ribosome. The ribosome actively monitors this interaction to ensure that only the correct (cognate) tRNA is accepted. researchgate.net

This compound's binding to the A-site interferes with this monitoring process. The presence of the antibiotic can stabilize the binding of near-cognate tRNAs, which have a single mismatch with the mRNA codon. researchgate.net This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as misreading or mistranslation. The binding of paromomycin, for example, can mimic the conformational changes that normally occur upon binding of a cognate tRNA, thereby tricking the ribosome into accepting an incorrect tRNA. researchgate.net

This perturbation of the codon-anticodon interaction is a key aspect of this compound's mechanism of action. The resulting production of aberrant proteins can be toxic to the bacterial cell, contributing to the antibiotic's bactericidal effect.

The process of tRNA selection and accommodation into the A-site is a dynamic process involving conformational changes in both the tRNA and the ribosome. researchgate.netmdpi.com The binding of a cognate tRNA triggers a series of conformational changes that lead to its full accommodation into the A-site and the subsequent steps of protein synthesis.

This compound disrupts these dynamics. By binding to the A-site, it can alter the energy landscape of tRNA binding, making it more favorable for near-cognate tRNAs to bind and be incorporated. aps.org The presence of the antibiotic can affect the transition between different conformational states of the ribosome and the tRNA, leading to a breakdown in the proofreading mechanisms that normally ensure high fidelity. nih.gov

The dynamic nature of the tRNA molecule within the A-site is crucial for the decoding process. mdpi.com Any interference with these dynamics, such as that caused by this compound, can have profound effects on the accuracy and efficiency of protein synthesis.

Interactions with Ribosome-Associated Factors and Enzymes

This compound's impact on protein synthesis extends beyond simple binding to the rRNA; it profoundly influences the function of essential protein factors that orchestrate the elongation and termination phases of translation.

While this compound does not bind directly to elongation factors in isolation, its interaction with the ribosomal A-site critically affects the function of Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G).

Elongation Factor Tu (EF-Tu): EF-Tu is responsible for delivering aminoacyl-tRNA to the A-site of the ribosome. nih.gov The binding of aminoglycosides like paromomycin to the decoding center lowers the accuracy of this selection process. It stabilizes the binding of near-cognate tRNAs and significantly increases the rate of GTP hydrolysis by EF-Tu. nih.gov This essentially tricks the ribosome into accepting an incorrect amino acid, leading to the synthesis of faulty proteins. The antibiotic effectively locks the incorrect tRNA into the A-site, disrupting the normal cycle of EF-Tu binding, GTP hydrolysis, and release. nih.govoup.com

The final stages of protein synthesis—termination and ribosome recycling—are also disrupted by this compound and related aminoglycosides.

Release Factors: Translation termination occurs when a stop codon on the mRNA enters the A-site, which is then recognized by class I release factors (RF1 or RF2). nih.gov Studies have shown that aminoglycosides can obstruct the binding of these release factors to the ribosome, thereby inhibiting the termination process. oup.com This can lead to read-through of the stop codon, where the ribosome continues to translate the 3' untranslated region of the mRNA, resulting in aberrant proteins with C-terminal extensions. elifesciences.org

Ribosome Recycling: After the newly synthesized protein is released, the ribosome recycling factor (RRF) and EF-G work together to disassemble the post-termination complex, separating the ribosomal subunits, mRNA, and deacylated tRNA. embopress.orgresearchgate.net This recycling is essential to provide a pool of free ribosomes for new rounds of translation. oup.com Aminoglycosides are effective inhibitors of ribosome recycling. diva-portal.orgsemanticscholar.orgembopress.org A secondary binding site for some aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA on the large subunit. diva-portal.orgoup.com Binding at this site is thought to stabilize an intersubunit bridge (B2a), which must be broken for RRF to function correctly. semanticscholar.org By preventing the disassembly of the post-termination complex, aminoglycosides effectively trap ribosomes on the mRNA, depleting the pool of active ribosomes and shutting down protein synthesis. diva-portal.orgembopress.org

Table 2: Summary of this compound's Inferred Interactions with Translation Factors

| Factor/Process | Function | Inferred Effect of this compound |

|---|---|---|

| EF-Tu | Delivers aminoacyl-tRNA to A-site nih.gov | Promotes misreading by stabilizing near-cognate tRNA binding and subsequent EF-Tu-mediated GTP hydrolysis. nih.gov |

| EF-G | Catalyzes translocation of tRNA and mRNA nih.gov | Inhibits translocation by creating a ribosomal state unfavorable for EF-G action. semanticscholar.orgoup.com |

| Release Factors (RF1/RF2) | Recognize stop codons and trigger peptide release nih.gov | Obstructs RF binding, inhibiting termination and promoting stop-codon readthrough. oup.comelifesciences.org |

| Ribosome Recycling (RRF & EF-G) | Disassemble post-termination complex embopress.org | Inhibits disassembly by stabilizing intersubunit bridges, trapping ribosomes on mRNA. diva-portal.orgsemanticscholar.orgembopress.org |

This table summarizes the likely effects of this compound based on established mechanisms of action for closely related aminoglycoside antibiotics.

Ribosylparomamine Target Interactions and Binding Specificity

Identification and Characterization of Primary Binding Sites

The primary mechanism of action for most aminoglycosides involves binding to the bacterial ribosome. By structural analogy, Ribosylparomamine is expected to follow a similar binding paradigm.

Aminoglycosides, including Paromomycin (B158545), exert their antibacterial effects predominantly by binding to the aminoacyl-tRNA (A-site) of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding event is crucial for their mechanism of action. Specifically, Paromomycin has been shown to increase the error rate in ribosomal translation by binding to a specific RNA loop and expelling residues A1492 and A1493. These two residues are typically involved in the detection of correct Watson-Crick pairing between the codon and anticodon wikipedia.orgfishersci.nl. The disruption caused by aminoglycoside binding leads to misreading of the genetic code, resulting in the production of defective polypeptide chains and ultimately cell death fishersci.nl. Given its structural classification, this compound is anticipated to exhibit a similar dominant binding to the ribosomal A-site, thereby disrupting bacterial protein synthesis.

While the ribosomal A-site is the primary and most well-characterized target for aminoglycosides, it is important to note that small molecules, including those in the aminoglycoside class, can exhibit interactions with various other molecular targets beyond the ribosome nih.govnih.gov. These non-ribosomal interactions can sometimes contribute to their biological effects or, in some cases, to off-target activities. However, specific non-ribosomal molecular targets for this compound itself are not extensively characterized in the currently available literature. Research into the broader class of small molecules that bind to RNA structures indicates a potential for diverse interactions beyond the canonical ribosomal binding, recognizing unique RNA folds such as bulges, loops, junctions, and pseudoknots nih.gov.

Determinants of Binding Affinity and Selectivity

The binding affinity and selectivity of aminoglycosides for their ribosomal target are governed by a complex interplay of their chemical structure and the specific features of the target RNA.

The chemical structure of aminoglycosides, characterized by their polyaminosaccharide nature with multiple amino and hydroxyl groups, is fundamental to their ability to recognize and bind to RNA. These functional groups facilitate extensive hydrogen bonding and electrostatic interactions with the negatively charged phosphate (B84403) backbone and specific bases of the RNA molecule. Variations in the number, position, and stereochemistry of these amino and hydroxyl groups across different aminoglycosides significantly influence their binding affinity and selectivity for the ribosomal A-site. For this compound, its specific arrangement of sugar rings and amino/hydroxyl functionalities, derived from its Paromamine (B1213074) core and ribosyl modification, would dictate its precise interaction profile with the A-site. The ability of a compound to selectively bind to a target material is often linked to its chemical structure, as demonstrated in studies analyzing binding affinities of various compounds to their targets mdpi.comresearchgate.net.

The binding of this compound, like other aminoglycosides, is highly dependent on the specific sequence and three-dimensional conformation of the target RNA. The ribosomal A-site, with its conserved structural elements, provides a unique binding pocket. Key nucleotides within the 16S rRNA, such as A1492 and A1493 (in E. coli numbering), undergo conformational changes upon aminoglycoside binding, often flipping out of the helix to accommodate the drug wikipedia.orgfishersci.nl. These specific conformational rearrangements are critical for high-affinity and selective binding. The minimum free energy (MFE) of an RNA sequence, which defines its most thermodynamically probable secondary structure, plays a role in how RNA-binding proteins influence gene expression by interacting with specific RNA structures nih.gov. Therefore, the precise sequence and conformational flexibility of the ribosomal A-site are crucial determinants for this compound's effective binding and its subsequent biological activity.

Comparative Analysis of this compound Binding with Related Aminoglycosides

Structural Basis of Differential Prokaryotic vs. Eukaryotic Selectivity

A crucial aspect of effective antibiotic action is the ability to selectively target bacterial cellular machinery while sparing host eukaryotic cells. Ribosomal antibiotics, including aminoglycosides, must discriminate between bacterial (70S) and eukaryotic (80S) ribosomes nih.govwikipedia.orgbscb.org. This selectivity is largely determined by subtle yet significant differences in the ribosomal RNA (rRNA) sequences and ribosomal protein compositions between prokaryotic and eukaryotic ribosomes nih.govwikipedia.orgquora.comnih.gov.

Prokaryotic ribosomes are characterized by a 70S sedimentation coefficient, composed of a 30S small subunit (containing 16S rRNA) and a 50S large subunit. Eukaryotic ribosomes, in contrast, are 80S, with a 40S small subunit (containing 18S rRNA) and a 60S large subunit wikipedia.orgquora.com. These structural distinctions, particularly within the highly conserved A-site of the small ribosomal subunit, dictate the binding specificity of many aminoglycosides nih.govnih.gov. For instance, a single nucleotide or amino acid difference can be sufficient to determine the selectivity of drugs affecting protein synthesis nih.gov.

Mitochondrial ribosomes in eukaryotic cells (mitoribosomes) are structurally similar to bacterial 70S ribosomes, which can sometimes lead to off-target effects and toxicity in host cells, as these drugs may bind to mitoribosomes nih.govwikipedia.org. The ability to predict drug specificity and potential toxicity often involves analyzing resistance mutations in bacteria and comparing them to eukaryotic (cytoplasmic and mitochondrial) ribosomal nucleic acid and protein sequences nih.gov.

Table 1: Key Differences Between Prokaryotic and Eukaryotic Ribosomes

| Feature | Prokaryotic Ribosomes (e.g., Bacteria) | Eukaryotic Ribosomes (Cytosolic) |

|---|---|---|

| Overall Size | 70S wikipedia.orgquora.com | 80S wikipedia.orgquora.com |

| Small Subunit | 30S (contains 16S rRNA) wikipedia.orgquora.com | 40S (contains 18S rRNA) wikipedia.orgquora.com |

| Large Subunit | 50S (contains 23S and 5S rRNA) wikipedia.orgquora.com | 60S (contains 28S, 5.8S, and 5S rRNA) wikipedia.org |

| Ribosomal Proteins | ~50 kinds quora.com | ~80 kinds quora.com |

| Mitochondrial Ribosomes | N/A | 70S-like wikipedia.org |

Comparison with Paromomycin and Ribostamycin (B1201364) Binding Modes

Paromomycin and Ribostamycin are aminoglycosides belonging to the neomycin class, known for their binding to the ribosomal A-site. Studies have shown that these antibiotics bind specifically to the prokaryotic rRNA A-site subdomain. Their mechanism involves binding within the major groove of the A-site RNA, occupying a unique binding pocket formed by non-canonical base pairs and a bulged nucleotide nih.gov.

Crucially, the first two rings (rings I and II) of neomycin-class aminoglycosides are considered the minimum motif necessary for specific ribosome binding to affect translation nih.gov. These rings are essential for conferring specificity to the binding of these antibiotics to the model A-site RNA nih.gov. Crystallographic and NMR studies have revealed similar binding structures for complexes involving neomycin, paromomycin, and ribostamycin with the A-site RNA, suggesting common binding modes for these compounds nih.gov.

Specifically, Paromomycin binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit, which is part of the 70S bacterial ribosome nih.govnih.gov. This binding causes conformational changes in the A-site, leading to misreading of mRNA codons and premature termination of protein synthesis nih.gov. Ribostamycin also binds to the 16S rRNA, and differences in binding between Paromomycin and Ribostamycin can be probed using techniques like mass spectrometry nih.gov.

Table 2: Aminoglycoside Binding Characteristics

| Compound | Primary Target Site | Ribosomal Subunit | Key Binding Motif (Neomycin-class) | Effect on Protein Synthesis | PubChem CID |

|---|---|---|---|---|---|

| Paromomycin | Bacterial 16S rRNA A-site nih.govnih.gov | 30S (bacterial) nih.govnih.gov | Rings I and II nih.gov | Misreading, translocation inhibition nih.gov | 165580 |

| Ribostamycin | Bacterial 16S rRNA A-site nih.govnih.gov | 30S (bacterial) nih.govnih.gov | Rings I and II nih.gov | Misreading, translocation inhibition nih.gov | 33042 |

| This compound | Expected Bacterial Ribosome A-site (Inferred) | 30S (bacterial) (Inferred) | Expected similar to Paromomycin (Inferred) | Expected similar to Paromomycin (Inferred) | Not found |

Mechanisms of Resistance to Ribosylparomamine

Molecular Genetics of Resistance Development

The genetic basis of resistance to ribosylparomamine is multifaceted, involving mutations in the drug's target site and the acquisition of new genetic material that confers a resistant phenotype. wikipedia.orguark.edugeneticsmr.com

This compound, like other aminoglycosides, exerts its antibacterial effect by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. ontosight.ai This binding interferes with the accurate reading of the genetic code, leading to the production of non-functional proteins and ultimately, bacterial cell death. ontosight.ai Mutations within the 16S ribosomal RNA (rRNA), a key component of the 30S subunit, can disrupt the binding of this compound to its target site. nih.govmcmaster.ca

These mutations often occur at specific nucleotide positions within the rRNA sequence that are critical for the interaction between the antibiotic and the ribosome. nih.gov By altering the structure of the binding pocket, these mutations reduce the affinity of this compound for the ribosome, thereby rendering the antibiotic less effective. nih.gov Studies have shown a direct correlation between specific mutations in the 16S rRNA and the level of resistance observed in bacteria. nih.gov For instance, point mutations, or changes in a single nucleotide base, within the 16S rRNA can confer resistance to a range of aminoglycosides. mcmaster.ca

A primary driver of antibiotic resistance is the acquisition of resistance genes from other bacteria through a process known as horizontal gene transfer (HGT). futurelearn.comwikipedia.orgfrontiersin.org This mechanism allows for the rapid dissemination of resistance determinants throughout bacterial populations, even across different species. futurelearn.comnih.gov Bacteria can acquire genes that encode proteins capable of modifying or inactivating this compound, or genes that encode alternative cellular components that are not susceptible to the antibiotic's action. futurelearn.commdpi.com

HGT can occur through three main mechanisms:

Transformation: The uptake of naked DNA from the environment, often released from dead bacteria. futurelearn.comlibretexts.org

Transduction: The transfer of genetic material between bacteria via bacteriophages (viruses that infect bacteria). futurelearn.comlibretexts.org

Conjugation: The direct transfer of genetic material, typically plasmids, from one bacterial cell to another through cell-to-cell contact. futurelearn.comlibretexts.org

The acquisition of resistance genes through HGT is a significant factor in the evolution of multidrug-resistant bacteria. frontiersin.orglibretexts.org

The dissemination of antibiotic resistance genes is largely facilitated by mobile genetic elements (MGEs). nih.govwikipedia.orgnih.gov These are segments of DNA that can move within a genome or be transferred between bacteria. nih.govwikipedia.org Key MGEs involved in the spread of resistance to this compound include:

Plasmids: Extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria via conjugation. nih.govwikipedia.org Plasmids often carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously. nih.gov

Transposons: Also known as "jumping genes," these are DNA sequences that can move from one location in the genome to another, or to a plasmid. wikipedia.orgnih.gov They can carry resistance genes and facilitate their integration into new genetic contexts.

Integrons: Genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.gov They play a crucial role in the accumulation of multiple resistance determinants.

The presence of genes encoding resistance to aminoglycosides on these MGEs allows for their efficient spread and accumulation within bacterial populations, contributing significantly to the challenge of antibiotic resistance. nih.govfrontiersin.org

Enzymatic Modification and Inactivation of this compound

The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification and inactivation of the antibiotic molecule. nih.govjlabphy.org Bacteria produce a variety of enzymes that can chemically alter the structure of this compound, preventing it from binding to its ribosomal target. nih.govdroracle.ai

Aminoglycoside-modifying enzymes (AMEs) are a diverse group of enzymes that catalyze the transfer of chemical groups to the aminoglycoside molecule. nih.govmdpi.com These modifications, which typically occur at specific hydroxyl (-OH) or amino (-NH2) groups, sterically hinder the binding of the antibiotic to the 16S rRNA. nih.govjlabphy.org There are three main classes of AMEs:

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. nih.goviranpath.org

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.goviranpath.org

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes catalyze the transfer of a nucleotide (usually an adenylyl group from ATP) to a hydroxyl group on the aminoglycoside. nih.goviranpath.org

The presence of genes encoding these enzymes, often located on mobile genetic elements, is a major contributor to high-level aminoglycoside resistance. mdpi.commdpi.com

The structural and catalytic mechanisms of AMEs have been extensively studied to understand how they recognize and inactivate aminoglycosides. These enzymes typically possess a binding pocket that accommodates the aminoglycoside substrate and a separate site for the co-substrate (e.g., acetyl-CoA or ATP).

The catalytic process involves the precise positioning of the aminoglycoside and the co-substrate within the active site of the enzyme, facilitating the transfer of the modifying group. The specificity of different AMEs for various aminoglycosides is determined by the specific amino acid residues that line the binding pocket. Understanding these structural and mechanistic details is crucial for the development of new aminoglycoside derivatives that are resistant to enzymatic modification or for the design of inhibitors that can block the activity of AMEs.

Evolution and Dissemination of AME Genes

The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification and inactivation of the drug by Aminoglycoside-Modifying Enzymes (AMEs). nih.govjlabphy.orgnih.gov These enzymes catalyze the transfer of chemical groups to the aminoglycoside molecule, typically at the –OH or –NH₂ groups of the 2-deoxystreptamine (B1221613) nucleus or its sugar moieties. jlabphy.orgnih.gov This modification results in a drug that binds poorly to its ribosomal target, rendering it ineffective. jlabphy.org AMEs are broadly classified into three families:

Aminoglycoside Acetyltransferases (AACs)

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases nih.govmdpi.com

The genes encoding these enzymes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, integrons, and phages. nih.govmdpi.comelifesciences.org This association with MGEs is a critical factor in their rapid evolution and widespread dissemination among diverse bacterial species and environments, including clinical, agricultural, and soil contexts. elifesciences.org Horizontal gene transfer (HGT) facilitates the spread of these resistance determinants, allowing bacteria to quickly acquire resistance to multiple aminoglycosides. mdpi.comresearchgate.net Studies have shown that a significant percentage of AME genes are potentially mobile, contributing to their ubiquitous presence in bacterial genomes. elifesciences.org The continuous mutation of AME genes leads to the generation of new enzyme variants with expanded substrate profiles, further compounding the challenge of resistance. jlabphy.orgnih.gov

Efflux Pumps and Permeability Barriers in Resistance

Reduced intracellular concentration of an antibiotic is a key strategy for bacterial survival. This is achieved through the active expulsion of the drug by efflux pumps and by limiting its entry through modifications in the outer membrane.

Role of Efflux Systems in this compound Export

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, often against a concentration gradient. numberanalytics.com This process reduces the intracellular drug concentration below the therapeutic threshold, contributing significantly to resistance. numberanalytics.com Several superfamilies of bacterial transporters, including the Resistance-Nodulation-Cell Division (RND), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS), are known to export aminoglycosides. numberanalytics.combrieflands.com

In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, RND family pumps, such as the AdeABC and MexXY-OprM systems, are major contributors to aminoglycoside resistance. brieflands.comasm.org The MexXY-OprM pump, in particular, is a mutational hot spot in clinical isolates and its overexpression is strongly associated with resistance. asm.org Research indicates that while efflux pumps alone may only cause a slight increase in the minimum inhibitory concentration (MIC), they work synergistically with other resistance mechanisms, like AMEs, to produce high-level clinical resistance. asm.orggardp.org The use of efflux pump inhibitors, such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), has been shown to reverse this resistance phenotypically, confirming the crucial role of these pumps. brieflands.comjidc.org

Table 1: Major Efflux Pump Families Involved in Aminoglycoside Resistance

| Efflux Pump Superfamily | Energy Source | Examples in Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton-motive force | AdeABC (A. baumannii), MexXY-OprM (P. aeruginosa), AcrAD (E. coli) | nih.govbrieflands.comasm.org |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Not specified for aminoglycosides in provided context | numberanalytics.com |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Not specified for aminoglycosides in provided context | numberanalytics.com |

Outer Membrane Permeability and Uptake Mechanisms

The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, restricting the entry of many antibiotics. asm.org For hydrophilic molecules like aminoglycosides, uptake is a complex process. One proposed mechanism is the "self-promoted uptake," where the polycationic aminoglycoside molecules disrupt the outer membrane by displacing divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer. gardp.orgnih.gov This displacement leads to localized membrane disorganization, increasing its permeability and allowing the antibiotic to cross into the periplasm. nih.govnih.gov

However, bacteria can develop resistance by altering their outer membrane. Modifications to the LPS structure can reduce the binding of aminoglycosides, thereby hindering their self-promoted uptake. nih.gov Additionally, while the role of general porins like OmpF and OmpC in aminoglycoside uptake has been debated, some studies suggest they provide a diffusion route. asm.orgbiorxiv.org Yet, porin-deficient mutants have not always shown a significant change in susceptibility, indicating that this may not be the primary pathway. asm.orgnih.gov Alterations in the expression or structure of outer membrane proteins can, therefore, contribute to reduced drug uptake and resistance. nih.gov

Adaptive and Regulatory Responses to this compound Exposure

Beyond direct enzymatic modification or efflux, bacteria employ sophisticated regulatory networks to adapt to the stress of antibiotic exposure. These responses involve transcriptional and epigenetic changes, as well as the activation of stress response pathways to maintain cellular homeostasis.

Stress Response Pathways and Ribosomal Homeostasis

Since this compound targets the ribosome, bacteria under its exposure activate stress responses aimed at protecting and maintaining the integrity of their translational machinery. ontosight.ainih.gov When faced with nutrient depletion or antibiotic-induced stress, bacteria employ several strategies to regulate protein synthesis. nih.gov

One key mechanism is the stringent response, mediated by the alarmones ppGpp and pppGpp. nih.govnih.govresearchgate.net These molecules accumulate during stress and globally reprogram cellular physiology, downregulating the synthesis of ribosomes and other components of the translation apparatus to conserve energy and resources. nih.govnih.gov This reduction in translational activity can confer tolerance to ribosome-targeting antibiotics.

Another adaptive strategy is "ribosome hibernation," where ribosomes are inactivated to protect them from damage during stress. nih.gov This process helps maintain a pool of functional ribosomes that can be rapidly reactivated once conditions improve. Bacteria also possess systems for rRNA quality control, repair, and degradation to manage damaged ribosomes. nih.gov These homeostatic mechanisms are crucial for bacterial survival during antibiotic treatment and can contribute to the development of persistence, a state where a subpopulation of bacteria survives lethal antibiotic concentrations without being genetically resistant. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Paromamine (B1213074) |

| Gentamicin (B1671437) |

| Kanamycin (B1662678) |

| Amikacin |

| Tobramycin (B1681333) |

| Neomycin |

| Polymyxin B |

| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) |

| Magnesium (Mg²⁺) |

| Calcium (Ca²⁺) |

| ppGpp (Guanosine tetraphosphate) |

Structural Biology of Ribosylparomamine and Its Complexes

High-Resolution Structural Determination of Ribosylparomamine-Target Complexes

A triad (B1167595) of powerful techniques—cryo-electron microscopy, X-ray crystallography, and nuclear magnetic resonance spectroscopy—has been instrumental in elucidating the atomic-level details of this compound's interactions with ribosomal RNA.

Cryo-Electron Microscopy (Cryo-EM) Studies of Ribosome-Ribosylparomamine Interactions

Cryo-electron microscopy (cryo-EM) has become a predominant method for determining the structures of large, dynamic macromolecular assemblies like the ribosome. harvard.edu This technique allows for the visualization of the ribosome in various functional states, captured by rapid freezing in vitreous ice. nih.gov For the study of this compound, single-particle cryo-EM would be employed to analyze complexes of the compound bound to the bacterial 70S ribosome.

The process involves incubating purified ribosomes with this compound and then preparing cryo-EM grids. nih.gov High-resolution data collection using direct electron detectors, followed by sophisticated image processing and 3D reconstruction, can yield near-atomic resolution maps of the ribosome-ligand complex. nih.govresearchgate.net These maps reveal the precise location of this compound within its binding pocket on the small ribosomal subunit (30S). Furthermore, cryo-EM can capture conformational changes in the ribosome induced by the binding of the compound, providing a structural basis for its inhibitory mechanism. elifesciences.org The high resolutions achievable, often in the range of 1.6 to 2.2 Å, enable a detailed description of the interactions between this compound and the ribosomal RNA, including the role of ordered water molecules in mediating these contacts. nih.gov

Table 1: Key Parameters in a Representative Cryo-EM Study of a Ligand-Ribosome Complex

| Parameter | Description | Typical Value/Range |

| Microscope | Transmission Electron Microscope used for data collection. | Titan Krios |

| Detector | Device for recording the electron images. | Direct Electron Detector |

| Resolution | The level of detail resolved in the final 3D map. | 1.6 - 3.5 Å |

| Particle Count | The number of individual ribosome images averaged to create the final structure. | 100,000 - 1,000,000+ |

| Software | Programs used for image processing and 3D reconstruction. | RELION, CryoSPARC |

X-ray Crystallography of this compound Bound to Ribosomal Subunits or RNA Fragments

X-ray crystallography has historically been a cornerstone in structural biology, providing the first atomic models of ribosomal subunits. nih.gov This technique requires the formation of well-ordered crystals of the target molecule or complex. For this compound, crystallographic studies would typically involve co-crystallizing the compound with either the entire 30S ribosomal subunit or, more commonly, with short RNA oligonucleotides that constitute its specific binding site (the A-site of the 16S rRNA).

Obtaining high-quality crystals of such complexes is a significant challenge due to the size and flexibility of the ribosome. nih.govweizmann.ac.il Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the RNA-ribosylparomamine complex is built and refined. nih.gov These structures provide a static, high-resolution snapshot of the binding mode, detailing the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the compound and the nucleotides of the ribosomal RNA. This information is crucial for understanding the specificity and affinity of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Site Characterization

Solution NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in a near-native solution environment. nih.gov Unlike crystallography and cryo-EM, which provide largely static pictures, NMR can characterize molecular motions over a wide range of timescales, from picoseconds to seconds. d-nb.info This is particularly valuable for understanding the conformational flexibility of both this compound and its RNA target upon binding.

To study the interaction, RNA fragments corresponding to the ribosomal binding site are isotopically labeled (e.g., with ¹³C and ¹⁵N). Upon addition of unlabeled this compound, changes in the NMR signals of the RNA (chemical shift perturbations) are monitored. These changes identify the specific nucleotides involved in the binding interface. Furthermore, advanced NMR experiments, such as the measurement of nuclear Overhauser effects (NOEs), can provide distance restraints to determine the three-dimensional structure of the complex in solution. Relaxation experiments can further probe the dynamics of the RNA backbone and bases, revealing how the binding of this compound may alter the conformational ensemble of the ribosomal A-site. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches complement experimental techniques by providing dynamic insights into the binding process and the energetic basis of the interaction.

Ligand Docking and Binding Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org In the case of this compound, docking simulations are performed using the high-resolution structures of the bacterial ribosome obtained from cryo-EM or X-ray crystallography as the target. weizmann.ac.il These simulations place various conformations of this compound into the putative binding site on the 16S rRNA and use scoring functions to estimate the binding affinity of each pose. weizmann.ac.il

This approach can accurately predict the binding mode observed in experimental structures and is also used for binding site prediction. nih.gov By docking a library of random small molecules onto the ribosome surface, algorithms can identify pockets that have a high propensity for binding, with the true binding site typically exhibiting stronger calculated affinities. nih.gov This validates the experimentally determined location and provides insights into the key features of the binding pocket that contribute to ligand recognition. nih.gov

Table 2: Representative Docking Software and Scoring Functions

| Docking Software | Scoring Function Principle | Application |

| AutoDock | Empirical free energy scoring function based on a Lamarckian genetic algorithm. | Predicts binding modes and affinities of small molecules to macromolecules. |

| GOLD | Genetic algorithm for ligand flexibility and full range of rotational flexibility for selected receptor hydrogens. | Used for flexible ligand docking. |

| FlexX | Incremental construction algorithm that assembles the ligand in the active site piece by piece. | Focuses on ligand flexibility and protein-ligand interactions. |

Simulation of this compound-Induced Conformational Changes in Ribosomal RNA

Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system containing the ribosome, this compound, water, and ions, MD simulations can model the dynamic behavior of the complex at an atomic level. mpg.de

Starting with an experimentally determined structure of the this compound-ribosome complex, MD simulations can be run for hundreds of nanoseconds or longer. researchgate.net These simulations reveal how the binding of the compound affects the conformational dynamics of the ribosomal RNA. For instance, simulations can show how this compound stabilizes a particular conformation of the decoding A-site, thereby preventing the proper accommodation of aminoacyl-tRNA and inhibiting protein synthesis. These computational studies offer invaluable insights into the allosteric signal transmission within the ribosome that is triggered by ligand binding. nih.govresearchgate.net

Free Energy Calculations of Binding Events